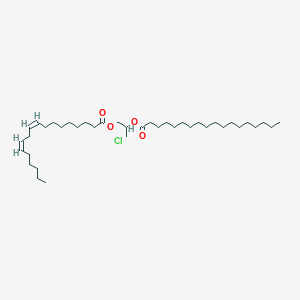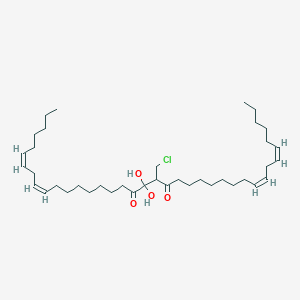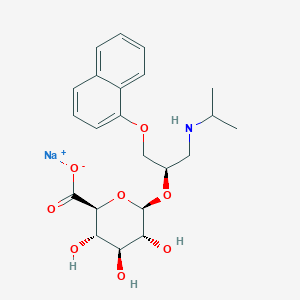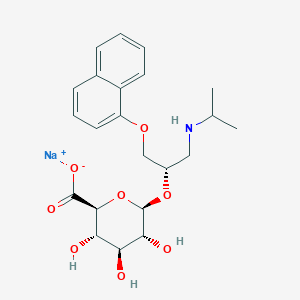
2-Phenylamino-6-chloropurine-9-β-D-riboside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylamino-6-chloropurine-9-β-D-riboside is a nucleoside analog with a molecular formula of C16H16ClN5O4 and a molecular weight of 377.79 g/mol . This compound is characterized by the presence of a phenylamino group at the 2-position, a chlorine atom at the 6-position, and a β-D-riboside moiety at the 9-position of the purine ring.
准备方法
The synthesis of 2-Phenylamino-6-chloropurine-9-β-D-riboside typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropurine and phenylamine.
Nucleophilic Substitution: The phenylamine undergoes nucleophilic substitution at the 2-position of 6-chloropurine to form 2-phenylamino-6-chloropurine.
Glycosylation: The resulting compound is then glycosylated with β-D-ribose to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. Specific details on industrial-scale production are often proprietary and may vary between manufacturers.
化学反应分析
2-Phenylamino-6-chloropurine-9-β-D-riboside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Phenylamino-6-chloropurine-9-β-D-riboside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies involving nucleoside metabolism and enzyme inhibition.
作用机制
The mechanism of action of 2-Phenylamino-6-chloropurine-9-β-D-riboside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases.
相似化合物的比较
2-Phenylamino-6-chloropurine-9-β-D-riboside can be compared with other nucleoside analogs, such as:
6-Chloropurine riboside: This compound lacks the phenylamino group at the 2-position, which may result in different biological activities.
2-Amino-6-chloropurine riboside: This analog has an amino group instead of a phenylamino group at the 2-position, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
117325-41-4 |
|---|---|
分子式 |
C₁₆H₁₆ClN₅O₄ |
分子量 |
377.78 |
同义词 |
6-Chloro-N-phenyl-9-β-D-ribofuranosyl-9H-purin-2-amine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid](/img/structure/B1146966.png)



